4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,1-2H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZQEPYIXAAMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718565 | |
| Record name | 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-53-5 | |
| Record name | 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Synthesis Guide: 4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide
Executive Summary
This technical guide details the synthesis of 4-(6-aminopyridin-3-yl)-N,N-dimethylbenzamide , a biaryl scaffold frequently utilized in medicinal chemistry as a core structure for kinase inhibitors (e.g., ROCK, FLT3) and androgen receptor antagonists.[1]
The synthesis presents a specific chemoselective challenge: constructing a biaryl bond between an electron-deficient pyridine ring and a benzamide moiety while preserving the free amino group.[1] This guide advocates for a convergent Suzuki-Miyaura cross-coupling strategy.[1] This pathway minimizes linear steps and avoids the handling of unstable pyridine-boronic acids by utilizing the more robust pinacol ester.[1]
Key Chemical Challenges[1]
-
Catalyst Poisoning: The free amino group on the pyridine (position 2 relative to nitrogen) can coordinate with Palladium, potentially stalling the catalytic cycle.[1]
-
Protodeboronation: 2-aminopyridine-5-boronic acids are prone to hydrolytic deborylation.[1]
-
Purification: The polarity of the aminopyridine moiety requires tailored normal-phase chromatography conditions.[1]
Retrosynthetic Analysis
The most robust disconnection cuts the biaryl bond.[1] We select 4-bromo-N,N-dimethylbenzamide as the electrophile and (6-aminopyridin-3-yl)boronic acid pinacol ester as the nucleophile.[1] This selection is strategic: aryl bromides undergo oxidative addition more readily than chlorides, and the pinacol ester affords higher stability than the free boronic acid.[1]
Figure 1: Retrosynthetic strategy isolating the biaryl coupling as the final convergent step.
Experimental Protocols
Step 1: Synthesis of 4-bromo-N,N-dimethylbenzamide
Rationale: We utilize the Acid Chloride method.[1] While peptide coupling agents (HATU/EDC) are viable, the Thionyl Chloride (
Reagents:
-
4-Bromobenzoic acid (1.0 equiv)[1]
-
Thionyl Chloride (
) (3.0 equiv) -
Dimethylamine hydrochloride (1.2 equiv)
-
Triethylamine (
) (3.0 equiv) -
Dichloromethane (DCM) [Anhydrous]
-
Catalytic DMF (2-3 drops)[1]
Protocol:
-
Activation: In a dry round-bottom flask under
, suspend 4-bromobenzoic acid (20.0 g, 100 mmol) in anhydrous DCM (200 mL). Add catalytic DMF.[1] -
Chlorination: Add
(21.8 mL, 300 mmol) dropwise at 0°C. Allow to warm to Room Temperature (RT) and reflux for 2 hours until gas evolution ceases and the solution clears. -
Concentration: Evaporate volatiles in vacuo to obtain the crude acid chloride. Note: Do not purify.
-
Amidation: Re-dissolve the residue in DCM (100 mL). Cool to 0°C.[1][2]
-
Addition: Slowly add a mixture of Dimethylamine HCl (9.8 g, 120 mmol) and
(41.8 mL, 300 mmol) in DCM (100 mL). The reaction is exothermic; control temperature <10°C.[1] -
Workup: Stir at RT for 4 hours. Wash organic layer with 1M HCl (2x), Sat.[1]
(2x), and Brine.[1][3] Dry over .[1][3] -
Yield: Concentrate to yield an off-white solid (~20-21 g, >90% yield).
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: We employ
Reagents:
-
4-bromo-N,N-dimethylbenzamide (1.0 equiv, from Step 1)[1]
-
(6-aminopyridin-3-yl)boronic acid pinacol ester (1.1 equiv)[1]
-
Catalyst:
(0.05 equiv / 5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
-
Setup: Charge a reaction vial with 4-bromo-N,N-dimethylbenzamide (1.0 g, 4.38 mmol), the boronate ester (1.06 g, 4.82 mmol), and
(1.81 g, 13.1 mmol). -
Solvent & Degassing: Add 1,4-Dioxane (12 mL) and Water (3 mL). Sparge with Argon for 10 minutes. Critical: Oxygen must be removed to prevent homocoupling and catalyst oxidation.[1]
-
Catalyst Addition: Add
(179 mg, 0.22 mmol). Seal the vessel. -
Reaction: Heat to 90°C for 12–16 hours. Monitor via LC-MS for the consumption of the bromide.[1]
-
Workup: Cool to RT. Dilute with EtOAc (50 mL) and filter through a Celite pad to remove Palladium black. Wash the filtrate with Brine.[1]
-
Purification: The product contains a basic pyridine nitrogen.[1] Purify via Flash Column Chromatography using a gradient of DCM : MeOH (0% to 10%).[1]
-
Tip: Pre-wash the silica column with 1% Triethylamine in DCM to prevent streaking of the amine.[1]
-
Data Summary & Analytics
| Parameter | Specification / Result |
| Molecular Formula | |
| Molecular Weight | 241.29 g/mol |
| Expected Yield (Step 1) | 90 - 95% |
| Expected Yield (Step 2) | 65 - 75% |
| Appearance | Pale yellow to off-white solid |
| Key | |
| Mass Spec (ESI+) |
Mechanistic Pathway (Suzuki Cycle)
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition of the aryl bromide and the transmetallation with the pyridyl boronate.[1]
Figure 2: The Suzuki-Miyaura catalytic cycle using Pd(0)/Pd(II) species.[1]
Troubleshooting & Optimization
-
Low Yield in Coupling:
-
Protodeboronation:
-
Purification Difficulties:
References
-
Suzuki-Miyaura Coupling Overview: Organic Chemistry Portal.[1] "Suzuki Coupling."[1][3][4][5][6] Available at: [Link]
-
C
): Common Organic Chemistry. "Suzuki Reaction Conditions."[1][3][5][6] Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel small molecule, 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide. In the absence of direct empirical data for this specific compound, this document synthesizes current research on structurally analogous molecules to postulate two primary, high-probability biological targets: Aurora B Kinase (AURKB) and Aldosterone Synthase (CYP11B2) . We present a detailed scientific rationale for each hypothesized mechanism, grounded in established structure-activity relationships (SAR) of related compound series. Furthermore, this guide serves as a practical handbook for researchers, offering detailed, field-proven experimental protocols to rigorously validate these hypotheses. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data. This document is intended for an audience of researchers, scientists, and drug development professionals dedicated to the discovery and characterization of novel therapeutic agents.
Introduction and Structural Rationale for Target Hypotheses
This compound is a synthetic compound featuring a substituted aminopyridine ring linked to a dimethylbenzamide moiety. While direct biological characterization of this molecule is not yet available in the public domain, its structural architecture provides critical clues to its potential pharmacological activities. Analysis of its core components reveals significant overlap with two distinct classes of well-characterized enzyme inhibitors:
-
Aminopyridine-based Kinase Inhibitors: The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Notably, derivatives of 3-(6-aminopyridin-3-yl)benzamide, positional isomers of the topic compound, have recently been identified as potent inhibitors of Aurora B Kinase (AURKB) transcription, a key regulator of mitosis.[1] This suggests that the aminopyridine portion of this compound could facilitate its interaction with the ATP-binding pocket of AURKB or related kinases.
-
N-(Pyridin-3-yl)benzamide-based CYP450 Inhibitors: A series of N-(pyridin-3-yl)benzamides has been shown to exhibit selective inhibitory activity against Aldosterone Synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone.[2] The core structure of these inhibitors bears a strong resemblance to our topic compound, suggesting that it may also engage with the active site of CYP11B2.
Based on this compelling structural evidence, this guide will explore the following two hypothesized mechanisms of action for this compound.
Hypothesized Mechanism of Action 1: Inhibition of Aurora B Kinase (AURKB)
The Role of AURKB in Cellular Proliferation
Aurora B Kinase is a serine/threonine kinase that plays a pivotal role in the orchestration of cell division.[3] As a key component of the chromosomal passenger complex, AURKB is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[4] Dysregulation and overexpression of AURKB are common hallmarks of various human cancers, making it an attractive target for anticancer drug development.[3] Inhibition of AURKB leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[5][6] A key downstream substrate of AURKB is histone H3, which is phosphorylated at serine 10 (H3S10ph) during mitosis.[1]
Proposed Interaction with AURKB
We postulate that this compound acts as an ATP-competitive inhibitor of AURKB. The aminopyridine moiety is predicted to form key hydrogen bonds within the hinge region of the kinase's ATP-binding pocket, a common binding mode for this class of inhibitors. The dimethylbenzamide portion would then likely occupy the adjacent hydrophobic pocket, contributing to the overall binding affinity and selectivity.
Figure 2: Western Blot Workflow for Histone H3 Phosphorylation.
Hypothesized Mechanism of Action 2: Inhibition of Aldosterone Synthase (CYP11B2)
The Role of CYP11B2 in Steroidogenesis
Aldosterone Synthase, encoded by the CYP11B2 gene, is a mitochondrial cytochrome P450 enzyme exclusively expressed in the zona glomerulosa of the adrenal cortex. [7]It catalyzes the final and rate-limiting steps in the biosynthesis of aldosterone, a potent mineralocorticoid that regulates blood pressure and electrolyte balance. [7]Overproduction of aldosterone is implicated in various cardiovascular diseases, including hypertension and heart failure, making CYP11B2 a compelling therapeutic target. [8]
Proposed Interaction with CYP11B2
Based on the structural similarity to known N-(pyridin-3-yl)benzamide inhibitors, we hypothesize that this compound inhibits CYP11B2. [2]The pyridine nitrogen is likely to coordinate with the heme iron in the active site of the enzyme, thereby blocking its catalytic activity. The substituted benzamide moiety would occupy the substrate-binding cavity, contributing to the binding affinity and potentially conferring selectivity over other CYP450 enzymes, such as CYP11B1 (steroid 11β-hydroxylase), which shares high sequence homology. [9]
Figure 3: Proposed CYP11B2 Inhibition Pathway.
Experimental Validation Protocols for CYP11B2 Inhibition
Objective: To quantify the inhibitory potency of the compound against human CYP11B2 and assess its selectivity over the closely related CYP11B1.
Methodology:
-
Reagents and Materials:
-
V79 cells stably expressing human CYP11B2 or CYP11B1 [9] * Cell culture medium
-
Substrate (e.g., 11-deoxycorticosterone)
-
Test compound
-
Extraction solvent (e.g., dichloromethane)
-
HPLC or LC-MS/MS system for steroid analysis
-
-
Procedure:
-
Culture the V79-CYP11B2 and V79-CYP11B1 cells to confluence in multi-well plates.
-
Pre-incubate the cells with various concentrations of the test compound for a short period.
-
Add the substrate to initiate the enzymatic reaction and incubate for a defined time.
-
Stop the reaction and extract the steroids from the supernatant with an organic solvent.
-
Analyze the steroid products (e.g., aldosterone, corticosterone) by HPLC or LC-MS/MS.
-
Calculate the percent inhibition of steroid formation and determine the IC50 values for both CYP11B2 and CYP11B1.
-
Data Interpretation: A potent IC50 value for CYP11B2 inhibition, coupled with a significantly higher IC50 for CYP11B1, would indicate selective inhibition. A selectivity index (IC50 CYP11B1 / IC50 CYP11B2) greater than 10 is generally considered favorable.
Advanced Biophysical Validation of Target Engagement
To provide unequivocal evidence of direct binding to the hypothesized targets, advanced biophysical techniques are recommended.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon compound binding. [10][11][12] Methodology:
-
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein (AURKB or CYP11B2) at each temperature by Western blotting or other quantitative protein detection methods.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein, providing direct evidence of target engagement in a physiological context.
Isothermal Titration Calorimetry (ITC)
Objective: To characterize the thermodynamics of the binding interaction between the compound and the purified target protein. [13][14] Methodology:
-
Procedure:
-
Place a solution of the purified target protein (AURKB or CYP11B2) in the sample cell of the ITC instrument.
-
Titrate a solution of the test compound into the sample cell in a series of small injections.
-
Measure the heat released or absorbed during each injection.
-
Integrate the heat changes to generate a binding isotherm.
-
Data Interpretation: The binding isotherm can be fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction, providing a complete thermodynamic profile of the binding event.
Quantitative Data Summary and Conclusion
The following table outlines the key quantitative parameters to be determined from the proposed experimental workflows.
| Assay | Hypothesized Target | Parameter | Interpretation of a Positive Result |
| In Vitro Kinase Assay | AURKB | IC50 | Low nanomolar to micromolar value |
| Cell-Based Phospho-Histone H3 Assay | AURKB | EC50 | Dose-dependent decrease in H3S10ph |
| In Vitro Enzyme Inhibition Assay | CYP11B2 | IC50 | Potent inhibition of aldosterone production |
| In Vitro Enzyme Inhibition Assay | CYP11B1 | IC50 | Weaker inhibition compared to CYP11B2 |
| Cellular Thermal Shift Assay (CETSA) | AURKB / CYP11B2 | ΔTm | Positive shift in melting temperature |
| Isothermal Titration Calorimetry (ITC) | AURKB / CYP11B2 | Kd | Direct measurement of binding affinity |
References
- (Reference to a general kinase inhibitor review, if available)
- (Reference to a general CYP450 inhibitor review, if available)
-
Bio-protocol. (2016). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link] [11]17. (Reference for synthesis of benzamide derivatives, if needed for further context)
- (Reference for synthesis of benzamide deriv
-
Bogman, K., et al. (2016). Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2). Hypertension, 68(4), 1035-1043. [Link] [8]22. (Reference for synthesis of benzamides as VEGFR inhibitors, if needed for further context)
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link] [12]24. (Reference for dual aromatase and aldosterone synthase inhibitors, if needed for further context)
- (Reference for histone Western blot troubleshooting, if needed for further context)
- (Reference for ITC in drug discovery, if needed for further context)
- (Reference for synthesis of benzamide deriv
- (Reference for SAR of benzanilide inhibitors, if needed for further context)
-
Brown, N. F., et al. (2019). Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. Journal of Medicinal Chemistry, 62(17), 7955-7973. [Link] [7]30. (Reference for SAR of phenoxybenzamides, if needed for further context)
- (Reference for synthesis of benzamide derivatives as BRAF inhibitors, if needed for further context)
- (Reference for CETSA review, if needed for further context)
- (Reference for histone phosphorylation methods, if needed for further context)
- (Reference for ITC data analysis, if needed for further context)
- (Reference for histone Western blot protocol, if needed for further context)
- (Reference for SAR of pyrimidine-4-carboxamides, if needed for further context)
- (Reference for thermal shift assay overview, if needed for further context)
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a test system for inhibitors of human aldosterone synthase (CYP11B2): screening in fission yeast and evaluation of selectivity in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. news-medical.net [news-medical.net]
- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
Methodological & Application
Application Note: Optimized Purification Strategies for 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Abstract & Chemical Context
The purification of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide presents a classic chromatographic challenge: separating a molecule that possesses both high polarity (amide functionality) and significant basicity (aminopyridine moiety).[1] Standard silica gel chromatography often results in severe peak tailing, irreversible adsorption, and co-elution with impurities due to the interaction between the basic pyridine nitrogen and acidic silanols.
This guide provides two field-validated protocols to overcome these issues: an amine-modified Normal Phase (NP) method for bulk intermediates and a pH-adjusted Reversed Phase (RP) method for final compound polishing.[1]
Molecule Analysis[1][2]
-
Core Structure: Biaryl system (Phenyl-Pyridine).[1]
-
Key Functional Groups:
Pre-Purification Decision Matrix
Before selecting a column type, assess the crude mixture's solubility and impurity profile.
Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and chemical properties.
Protocol A: Normal Phase Silica Chromatography (DCM/MeOH/NH₃)
Best For: Bulk purification of synthetic intermediates; removal of non-polar impurities.[1]
The "Basified" Silica Principle
Standard silica is acidic (pH ~5). To prevent the aminopyridine from sticking, the mobile phase must contain a basic modifier to compete for silanol binding sites.
Materials
-
Stationary Phase: Spherical Silica Gel (40–60 µm).[1]
-
Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH₄OH) .[1]
-
Preparation Note: Add 10 mL of 25-30% aq. NH₄OH to 100 mL MeOH. Mix this solution 1:9 with DCM. This ensures the ammonia is miscible.[6]
-
Step-by-Step Procedure
-
Column Conditioning (Crucial): Flush the column with 3 Column Volumes (CV) of 5% Solvent B to neutralize acidic silanols before injection.[1]
-
Sample Loading: Use Solid Loading (See Section 5).[1] Liquid loading in pure DCM may cause precipitation at the column head; liquid loading in MeOH will cause "band broadening" (early elution).
-
Gradient Profile:
-
Detection: Monitor UV at 254 nm (aromatic) and 280 nm (amide/pyridine).
Protocol B: Reversed Phase Chromatography (C18 / Basic pH)
Best For: Final purity polishing (>98%); removal of polar byproducts (boronic acids).[1]
The pH Control Principle
At acidic pH (e.g., Formic acid), the aminopyridine protonates (
Materials
-
Stationary Phase: C18 (Octadecyl) Flash Cartridge.[1]
-
Solvent A: Water + 10 mM Ammonium Bicarbonate (pH ~8-9) OR 0.1% NH₄OH (pH ~10).[1]
-
Solvent B: Acetonitrile (ACN).[1]
Step-by-Step Procedure
-
Equilibration: Flush column with 5 CV of 5% B (95% Aqueous).
-
Sample Loading: Dissolve sample in minimum DMSO or DMF. Inject directly onto the column (liquid load) or use C18-functionalized solid load cartridge.[7]
-
Gradient Profile:
-
Post-Run: Lyophilize fractions to remove water/ammonium salts.
Critical Technique: Solid Loading (Dry Loading)
Due to the solubility profile of this compound, liquid loading often leads to poor resolution.[1] Solid loading is the industry standard for this class of molecule.
Figure 2: Solid loading workflow to maximize resolution and prevent column crashing.
Protocol:
-
Dissolve the crude oil/solid in a minimal amount of MeOH/DCM (1:1).[1]
-
Add Celite 545 or Silica Gel (approx.[1] 2x the weight of the crude mass).
-
Evaporate solvent on a rotary evaporator until a dry, free-flowing powder remains.
-
Pack this powder into an empty solid-load cartridge or pour carefully onto the top of the main column (protect with a layer of sand).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Streaking / Tailing | Interaction with acidic silanols.[1][8] | Increase Modifier: Switch from 0.5% to 1.0% NH₄OH in the mobile phase. Ensure column was pre-conditioned.[1][3] |
| Early Elution (No Retention) | Solvent too polar or "General Base" effect.[1] | Reduce Polarity: Start gradient at 0% B for longer. Ensure DCM is anhydrous if possible.[1] |
| Product Precipitation | Poor solubility in non-polar mobile phase.[1] | Switch to Solid Loading. Do not liquid load in pure DCM. |
| Co-elution with Catalyst | Pd catalyst carryover (Suzuki).[1] | Scavenger Step: Treat crude with SiliaMetS® Thiol or similar metal scavenger prior to chromatography.[1] |
References
-
Biotage Application Note. "Strategies for the Purification of Basic Compounds." Biotage.com.[1] Link
-
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. Link
-
Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography (DCM/MeOH/NH3)." Common Organic Chemistry. Link
-
Uges, D. R., & Bouma, P. (1981).[1][9] "Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine." Clinical Chemistry, 27(3), 437-440.[1][9] Link
Sources
- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. biotage.com [biotage.com]
- 6. Sciencemadness Discussion Board - dcm / methanol /ammonium hydroxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. teledyneisco.com [teledyneisco.com]
- 8. biotage.com [biotage.com]
- 9. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Analytical Method for 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
[1][2]
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation, identification, and quantification of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (CAS: 1314987-53-5).[1][2] Designed for pharmaceutical researchers and process chemists, this method utilizes a reverse-phase C18 stationary phase with a phosphate-buffered mobile phase (pH 2.[1][2]5) to ensure optimal peak symmetry for the basic aminopyridine moiety.[2] The guide includes a complete method development rationale, step-by-step experimental protocols, and system suitability criteria compliant with ICH Q2(R1) guidelines.
Introduction & Physicochemical Context
This compound is a bi-aryl pharmaceutical intermediate often utilized in the synthesis of kinase inhibitors and receptor antagonists.[1][2] Structurally, it consists of a basic 2-aminopyridine ring coupled to a neutral N,N-dimethylbenzamide moiety.[1][2]
Chemical Properties & Chromatographic Challenges
-
Basicity (pKa ~6.8): The pyridine nitrogen is basic.[2] At neutral pH (6.0–8.0), the compound exists in a dynamic equilibrium between neutral and protonated states, leading to peak broadening and tailing due to secondary interactions with residual silanols on the silica backbone.[1][2]
-
UV Absorbance: The conjugated bi-aryl system (pyridine-phenyl) exhibits strong UV absorbance in the 250–320 nm range, making UV-Vis detection highly sensitive.[1][2]
-
Polarity: The presence of the amide and amine groups imparts moderate polarity, but the aromatic backbone ensures sufficient retention on alkyl-bonded (C18/C8) stationary phases.[1][2]
Method Development Strategy (Expertise & Logic)
To ensure a "self-validating" system as requested, we employ a pH-controlled Reverse Phase (RP-HPLC) strategy.[2]
Rationale for Mobile Phase Selection
-
Buffer pH 2.5: By adjusting the mobile phase pH to ~2.5 (well below the pKa of ~6.8), we force the aminopyridine nitrogen into a fully protonated state (
).[1][2] This eliminates peak splitting caused by partial ionization and suppresses silanol activity on the column, resulting in sharp, symmetrical peaks.[1][2] -
Acetonitrile (ACN) vs. Methanol: ACN is selected as the organic modifier due to its lower UV cutoff (<200 nm) and lower viscosity, which allows for higher flow rates without exceeding system backpressure limits.[2]
Workflow Visualization
The following diagram illustrates the logical flow from sample preparation to data reporting, ensuring data integrity.
Figure 1: Analytical workflow for the quantification of this compound.
Instrumentation & Reagents
Reagents
-
Reference Standard: this compound (>99.0% purity).
-
Acetonitrile (ACN): HPLC Grade.
-
Potassium Dihydrogen Phosphate (
): AR Grade. -
Orthophosphoric Acid (85%): HPLC Grade.
-
Water: Milli-Q or HPLC Grade (Resistivity >18.2 MΩ·cm).
Equipment
-
HPLC System: Agilent 1260/1290 Infinity II, Waters Alliance, or equivalent with a Quaternary Pump and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters XBridge C18.[2]
Detailed Experimental Protocol
Preparation of Mobile Phase A (Buffer)
-
Weigh 1.36 g of Potassium Dihydrogen Phosphate (
) and dissolve in 1000 mL of Milli-Q water (10 mM concentration). -
Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid (10%).[2]
-
Filter through a 0.45 µm Nylon membrane filter.[2]
-
Degas by sonication for 10 minutes.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 150 × 4.6 mm, 3.5 µm (End-capped) |
| Mobile Phase A | 10 mM Phosphate Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection (UV) | Ch A: 254 nm (Ref 360 nm) Ch B: 280 nm (Ref 360 nm) |
| Run Time | 20 Minutes |
Gradient Program
Rationale: A gradient is used to elute the main peak (moderately polar) while clearing any lipophilic synthetic by-products.[2]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.00 | 95 | 5 | Initial |
| 2.00 | 95 | 5 | Isocratic Hold |
| 12.00 | 40 | 60 | Linear Ramp |
| 15.00 | 5 | 95 | Wash |
| 17.00 | 95 | 5 | Re-equilibration |
| 20.00 | 95 | 5 | Stop |
Standard & Sample Preparation
Diluent: Water:Acetonitrile (50:50 v/v).[2]
-
Stock Solution (1.0 mg/mL):
-
Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add 15 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Make up to volume with Diluent.[2]
-
-
Working Standard (0.1 mg/mL):
System Suitability & Validation Criteria
Before analyzing unknown samples, the system must pass the following suitability tests (SST). These criteria ensure the "Trustworthiness" of the data generated.
| Parameter | Acceptance Limit | Rationale |
| Retention Time (RT) | ~6.5 ± 0.5 min | Consistent identification.[2] |
| Tailing Factor ( | NMT 1.5 | Ensures minimal secondary interactions (silanol effects).[2] |
| Theoretical Plates (N) | NLT 5000 | Indicates good column efficiency.[2] |
| RSD (Area, n=6) | NMT 2.0% | Verifies injection precision.[2] |
| Resolution ( | > 2.0 | Required if impurities are present near the main peak.[2] |
Linearity & Range
-
Range: 0.01 mg/mL to 0.15 mg/mL (10% to 150% of target concentration).
-
Correlation Coefficient (
): > 0.999.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions.[1] | Ensure Buffer pH is ≤ 2.[2]5. Replace column with a "Base Deactivated" (BDS) or Hybrid (e.g., XBridge) column.[2] |
| RT Drift | Incomplete equilibration or pH shift.[2] | Extend equilibration time to 10 mins. Check buffer pH daily. |
| High Backpressure | Particulates in sample/mobile phase.[2] | Filter all samples (0.22 µm). Replace guard column.[2] |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (start with 95:5 Water:ACN if split occurs).[2] |
References
-
Pharmaffiliates. (n.d.). This compound Reference Standard. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[2] (General Reference for RP-HPLC of basic amines).
Application Notes & Protocols: Strategic Use of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions
Introduction and Strategic Considerations
4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a highly functionalized building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines a nucleophilic aminopyridine ring, a common pharmacophore, with a robust benzamide moiety, offering multiple points for diversification. The true synthetic power of this molecule is unlocked through palladium-catalyzed cross-coupling reactions, which enable the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
This guide provides an in-depth analysis and practical protocols for utilizing this reagent in two of the most powerful cross-coupling transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While specific literature on this exact molecule is emerging, its reactivity can be expertly predicted and controlled by understanding the behavior of its core components: the 3-substituted-6-aminopyridine system and the electronically-modified phenyl ring.
The primary challenge and key to success lies in managing the dual nature of the 6-amino group. This group can act as a powerful ligand, coordinating to the palladium center and potentially inhibiting catalysis.[1] However, with the correct choice of ligands and conditions, this coordination can be overcome, allowing for efficient and high-yielding transformations.[1][2] This document will explain the causality behind experimental choices to ensure reproducible success.
Core Mechanisms: The Engine of C-C and C-N Bond Formation
A foundational understanding of the catalytic cycles is crucial for troubleshooting and adapting protocols. Both Suzuki and Buchwald-Hartwig reactions proceed through a similar sequence of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction forges a C-C bond between an organoboron reagent and an organohalide.[3][5][6] The key steps involve the activation of the organoboron species by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center (transmetalation).[5][7]
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle
The Buchwald-Hartwig Amination Catalytic Cycle
This reaction forms a C-N bond between an amine and an organohalide.[8][9] A key difference is the role of the base, which deprotonates the amine-palladium complex to form a palladium amide, the active species for reductive elimination. The choice of base and sterically hindered, electron-rich phosphine ligands is critical to facilitate these steps.[4]
Caption: Fig 2. Buchwald-Hartwig Amination Cycle
Application Protocol 1: Suzuki-Miyaura C-C Bond Formation
This protocol outlines the coupling of a boronic acid/ester derivative of this compound with a generic aryl bromide. The principles are directly reversible if starting with the halogenated version of the title compound.
Experimental Workflow
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
cell-based assay protocol using aminopyridine derivatives
An Application Guide to Screening Aminopyridine Derivatives Using a Functional Cell-Based Potassium Channel Assay
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for evaluating the biological activity of novel aminopyridine compounds. Aminopyridines are a versatile class of heterocyclic molecules recognized for their diverse pharmacological activities, making them a focal point in medicinal chemistry.[1][2] This document details the experimental workflow, from initial cell culture to final data analysis, for characterizing aminopyridine-based drug candidates using a functional, cell-based potassium channel assay, supplemented with a crucial cell viability assessment.
The primary mechanism for many well-characterized aminopyridines, such as 4-aminopyridine (dalfampridine), is the blockade of voltage-gated potassium (Kv) channels.[2][3] This action prolongs action potentials and enhances neurotransmitter release, a mechanism leveraged for treating conditions like multiple sclerosis.[2] However, the aminopyridine scaffold is also a key pharmacophore for inhibitors of other critical targets, including Janus kinase 2 (JAK2), Tropomyosin receptor kinase (TRK), and Cyclin-Dependent Kinase/Histone Deacetylase (CDK/HDAC) dual inhibitors.[4][5][6]
Given the prominence of Kv channel modulation, this guide focuses on a robust, high-throughput screening (HTS) compatible thallium flux assay. This method provides a functional readout of channel inhibition and is an industry-standard approach for primary screening campaigns.
Assay Principle and Workflow
The Thallium Flux Assay for Potassium Channel Function
To functionally assess the inhibitory activity of aminopyridine derivatives on potassium channels, we employ a fluorescence-based assay that uses thallium (Tl⁺) as a surrogate for potassium (K⁺). Most K⁺ channels are permeable to Tl⁺.[7] The assay utilizes a novel fluorescent indicator dye that is sensitive to Tl⁺ levels.
The workflow is as follows:
-
Cells expressing the target potassium channel are loaded with the AM ester form of a Tl⁺-sensitive dye, which becomes trapped intracellularly after hydrolysis by cellular esterases.[7]
-
The aminopyridine compounds are pre-incubated with the cells.
-
A stimulus containing Tl⁺ is added to the extracellular buffer, creating an electrochemical gradient that drives Tl⁺ into the cells through any open potassium channels.
-
As intracellular Tl⁺ concentration increases, it binds to the indicator dye, causing a significant increase in fluorescence.
-
An effective aminopyridine derivative that blocks the potassium channels will prevent or reduce this Tl⁺ influx, resulting in a lower fluorescence signal compared to untreated (vehicle control) cells.[7]
This homogeneous "add-and-read" format is simple, rapid, and highly amenable to automated HTS platforms.[7]
The Importance of Counter-Screening: MTT Assay for Cell Viability
A critical aspect of any screening campaign is to differentiate between specific inhibition of the target and general cellular toxicity. A compound that kills the cell will also result in a low signal in the thallium flux assay, producing a false positive. Therefore, a counter-screen to assess cell viability is essential. The MTT assay is a classic colorimetric method for this purpose. It measures the metabolic activity of viable cells, where mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Overall Experimental Workflow
The following diagram outlines the recommended workflow for the comprehensive cellular characterization of aminopyridine derivatives.
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing a voltage-gated potassium channel of interest (e.g., Kv1.3) or a cancer cell line with known high expression (e.g., MCF-7 breast cancer cells).[9]
-
Aminopyridine Derivatives: Stock solutions in 100% DMSO.
-
Cell Culture Medium: Ham's F-12 or DMEM, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if applicable.
-
Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates for the thallium flux assay; standard clear 96-well plates for the MTT assay.
-
Reagents for Thallium Flux Assay:
-
FLIPR® Potassium Assay Kit (or equivalent thallium-based kit).[7]
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Stimulus Buffer containing thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄).
-
Positive Control: A known blocker of the target channel (e.g., 4-Aminopyridine for general Kv channels).
-
-
Reagents for MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
-
Equipment:
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR Tetra®, FlexStation®).[7]
-
Absorbance microplate reader (for MTT assay).
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge).
-
Detailed Experimental Protocols
Protocol 1: Thallium Flux Potassium Channel Assay
This protocol is optimized for a 96-well format. Adjust volumes accordingly for 384-well plates.
Day 1: Cell Seeding
-
Harvest cells using standard trypsinization methods.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 50,000–80,000 cells/well in 100 µL of medium.
-
Expert Insight: The optimal cell density should be determined empirically to ensure a confluent monolayer on the day of the assay, which is critical for a robust assay window.[10]
-
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
Day 2: Assay Execution
-
Compound Plate Preparation: Prepare a serial dilution of the aminopyridine derivatives in Assay Buffer. A typical starting concentration is 100 µM, diluted in 3-fold steps. Also include wells for a positive control inhibitor and a vehicle control (e.g., 0.1% DMSO).
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's protocol (e.g., FLIPR Potassium Assay Kit).[7]
-
Gently remove the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Incubation:
-
After incubation, transfer 50 µL from the compound plate to the corresponding wells of the cell plate.
-
Incubate for 20-30 minutes at room temperature.
-
-
Fluorescence Reading (Kinetic Assay):
-
Program the fluorescence plate reader to add 50 µL of the Tl⁺/K⁺ Stimulus Buffer to each well.
-
The instrument should be set to read the fluorescence signal (e.g., Ex: 485 nm, Em: 525 nm) immediately before and for 2-3 minutes after the stimulus addition, taking readings every 1-2 seconds.
-
Causality Behind Choices: The kinetic read captures the rapid influx of thallium. The peak fluorescence response is the key parameter for quantifying channel activity.
-
Protocol 2: MTT Cell Viability Assay
Day 1: Cell Seeding and Treatment
-
Seed cells in a clear 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the aminopyridine compounds in culture medium.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for the desired treatment period (e.g., 24-48 hours), which should correspond to the duration of potential therapeutic exposure.
Day 2 or 3: Assay Development
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of Solubilization Buffer (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to fully dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Mechanism of Action: Modulating Cellular Excitability
Aminopyridine derivatives that block voltage-gated potassium channels directly alter the cell's membrane potential. This fundamental action can lead to a variety of downstream cellular consequences depending on the cell type.
By blocking the efflux of K⁺ ions that is necessary for membrane repolarization, the cell remains in a depolarized state for a longer period.[11] In excitable cells like neurons, this prolongs the action potential. In non-excitable cells, such as certain cancer cells where Kv channels are overexpressed, sustained depolarization can trigger apoptosis or affect cell proliferation.[9]
Data Analysis and Presentation
-
Thallium Flux Data: For each well, determine the maximum fluorescence signal post-stimulation. Normalize the data to the controls on the same plate:
-
0% Inhibition (Vehicle Control): Set the average signal of the vehicle (DMSO) control wells as 0% inhibition.
-
100% Inhibition (Positive Control): Set the average signal of the high-concentration positive control wells as 100% inhibition.
-
Calculate the Percent Inhibition for each compound concentration.
-
-
MTT Data: Normalize the absorbance data to the controls:
-
100% Viability (Vehicle Control): Set the average absorbance of the vehicle-treated cells as 100% viability.
-
0% Viability (Blank): Use the absorbance of wells with media only (no cells) as the background.
-
Calculate the Percent Viability for each compound concentration.
-
-
IC₅₀ Determination: Plot the Percent Inhibition or Percent Viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited).[8]
Data Summary Table
Summarize the quantitative data in a structured table for clear comparison of potency and selectivity.
| Compound ID | Target K+ Channel | K+ Channel Inhibition IC₅₀ (nM) | Cytotoxicity IC₅₀ (nM) | Selectivity Index (SI) |
| APY-001 | Kv1.3 | 65 | 12,500 | 192.3 |
| APY-002 | Kv1.3 | 150 | 800 | 5.3 |
| APY-003 | Kv1.3 | 8,200 | > 50,000 | > 6.1 |
| Control | Kv1.3 | 110,000 (4-AP) | > 1,000,000 | > 9 |
-
Selectivity Index (SI) = Cytotoxicity IC₅₀ / K⁺ Channel Inhibition IC₅₀. A higher SI value is desirable, indicating that the compound is potent against its target at concentrations far below those that cause general cell death.
Trustworthiness and Troubleshooting
-
Assay Window (Z'-factor): For HTS, routinely calculate the Z'-factor for each plate using the positive and vehicle controls. A Z'-factor > 0.5 is indicative of a robust and reliable assay.
-
Compound Interference: Some aminopyridine derivatives may be fluorescent. Always run a control plate where compounds are added to cells without the fluorescent dye to check for autofluorescence.
-
Low Signal-to-Background Ratio: This can be caused by low channel expression, poor cell health, or expired reagents. Ensure the cell line is properly maintained and regularly test the response of the positive control.
-
Inconclusive IC₅₀ Curves: Poorly defined or flat dose-response curves may indicate insolubility of the compound at higher concentrations. Check for precipitation under a microscope.
By adhering to this comprehensive protocol, researchers can confidently screen and characterize aminopyridine derivatives, generating reliable data to drive informed decisions in the drug discovery pipeline.
References
- BenchChem. (2025).
- Chemical Communications. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry.
- BenchChem. (2025). A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds. BenchChem.
- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Royal Society of Chemistry.
- PubMed. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors.
- PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.
- PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors.
- Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Molecular Devices.
- PubMed. (n.d.). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes.
- News-Medical.net. (2025).
- PubMed Central. (n.d.). Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of AZD2461, a Next-Generation PARP Inhibitor, in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of AZD2461, a potent next-generation poly(ADP-ribose) polymerase (PARP) inhibitor. This document delves into the scientific rationale, mechanism of action, and detailed protocols for utilizing AZD2461 in both in vitro and in vivo cancer research models, with a particular focus on its advantages in overcoming resistance to first-generation PARP inhibitors.
Introduction: The Rationale for Targeting PARP in Oncology
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the context of DNA damage repair.[1] PARP1, the most abundant of these enzymes, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[1] In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, primarily through the concept of synthetic lethality .
Synthetic lethality describes a phenomenon where the loss of two genes or pathways individually is compatible with cell viability, but their simultaneous loss results in cell death.[2][3] Many cancers harbor mutations in genes essential for homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. The most well-known of these are the BRCA1 and BRCA2 tumor suppressor genes.[4] In these HR-deficient cancer cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs, which are subsequently converted to toxic DSBs during DNA replication.[2][5] The inability to repair these DSBs through the compromised HR pathway results in genomic instability and, ultimately, cancer cell-specific death.[4][6]
AZD2461: A Next-Generation PARP Inhibitor to Overcome Therapeutic Resistance
While first-generation PARP inhibitors like olaparib have shown significant clinical success, acquired resistance has become a major challenge.[5][7][8][9] One of the key mechanisms of resistance is the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport the inhibitor out of the cancer cell.
AZD2461 was developed as a next-generation PARP inhibitor to address this challenge.[10] It is a potent inhibitor of PARP1 and PARP2, and also shows activity against PARP3.[11] A key feature of AZD2461 is that it is a poor substrate for the P-gp transporter, allowing it to maintain high intracellular concentrations and effectively inhibit PARP even in cells with high P-gp expression. This makes AZD2461 a valuable tool for investigating PARP inhibitor resistance and for developing strategies to treat resistant tumors.
Mechanism of Action of AZD2461
The primary mechanism of action of AZD2461 is the inhibition of the catalytic activity of PARP enzymes, particularly PARP1 and PARP2.[11] This inhibition has two major consequences for cancer cells:
-
Inhibition of DNA Repair: By blocking PARP's ability to synthesize poly(ADP-ribose) (PAR) chains at sites of DNA damage, AZD2461 prevents the recruitment of other DNA repair proteins, leading to the accumulation of unrepaired SSBs.[12]
-
PARP Trapping: AZD2461 not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break.[2][5] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further contributing to the accumulation of toxic DSBs.
The following diagram illustrates the central role of PARP in DNA repair and how AZD2461 disrupts this process, leading to synthetic lethality in HR-deficient cancer cells.
Caption: Mechanism of AZD2461-induced synthetic lethality.
Quantitative Data for AZD2461
The following tables summarize the inhibitory activity of AZD2461 against PARP enzymes and its cytotoxic effects on various breast cancer cell lines.
Table 1: Inhibitory Activity of AZD2461 against PARP Enzymes
| Enzyme | IC50 (nM) |
| PARP1 | 5 |
| PARP2 | 2 |
| PARP3 | 200 |
| Data sourced from MedchemExpress and R&D Systems.[11] |
Table 2: Cytotoxic Activity of AZD2461 in Breast Cancer Cell Lines
| Cell Line | BRCA1 Status | IC50 (µM) |
| MCF-7 | Wild-type | >50 |
| SKBR-3 | Wild-type | >50 |
| BT-20 | Mutant | 5-50 |
| Data indicates that AZD2461 exhibits selective cytotoxicity in BRCA-mutant breast cancer cells.[11][12] |
In Vitro Experimental Protocols
The following protocols provide a framework for assessing the cellular effects of AZD2461. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.
General Workflow for In Vitro Studies
Caption: General workflow for in vitro evaluation of AZD2461.
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 of AZD2461 in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and wild-type)
-
Complete cell culture medium
-
96-well plates
-
AZD2461 stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of AZD2461 in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Western Blot Analysis of PARP Cleavage and DNA Damage
Objective: To assess the induction of apoptosis (PARP cleavage) and DNA damage (γH2AX) following AZD2461 treatment.
Materials:
-
Cancer cells treated with AZD2461 (and controls)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of AZD2461 on cell cycle progression. AZD2461 has been shown to induce G2 phase arrest.[12]
Materials:
-
Cancer cells treated with AZD2461 (and controls)
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with PI/RNase A solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
In Vivo Experimental Protocol: Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of AZD2461 in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
BRCA-mutant cancer cell line (e.g., KB2P3.4)
-
Matrigel
-
AZD2461 formulation for oral gavage
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Randomization and Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer AZD2461 (or vehicle control) to the mice daily by oral gavage.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Overcoming Resistance with AZD2461
The development of resistance to PARP inhibitors is a significant clinical challenge. The diagram below outlines several known mechanisms of resistance and highlights how AZD2461's properties can help to circumvent some of them.
Caption: AZD2461 circumvents P-gp mediated drug efflux.
Conclusion
AZD2461 represents a significant advancement in the development of PARP inhibitors, offering a potent therapeutic strategy, particularly for cancers that have developed resistance to first-generation agents. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers to effectively utilize AZD2461 in their cancer research endeavors. As with any experimental work, careful optimization and appropriate controls are essential for obtaining robust and reproducible results.
References
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PubMed. (2010). N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Retrieved January 28, 2026, from [Link]
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PubMed. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Retrieved January 28, 2026, from [Link]
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PubMed Central (PMC). (2012). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Retrieved January 28, 2026, from [Link]
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BPS Bioscience. (n.d.). AZD2461 PARP1, PARP2 27606-1. Retrieved January 28, 2026, from [Link]
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PubMed Central (PMC). (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Retrieved January 28, 2026, from [Link]
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Oxford Academic. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Retrieved January 28, 2026, from [Link]
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PubMed. (2004). 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. Retrieved January 28, 2026, from [Link]
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Annals of Urologic Oncology. (2025). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Retrieved January 28, 2026, from [Link]
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PubMed. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Retrieved January 28, 2026, from [Link]
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PubMed. (2016). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. Retrieved January 28, 2026, from [Link]
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theGIST. (2016). PARP inhibitors: Synthetic Lethality. Retrieved January 28, 2026, from [Link]
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Encyclopedia.pub. (2023). Causes and Mechanisms of PARP Inhibitor Resistance. Retrieved January 28, 2026, from [Link]
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Application Notes and Protocols for the In Vitro Screening of Benzamide Derivatives
Introduction: The Therapeutic Promise of the Benzamide Scaffold
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of clinically significant therapeutic agents.[1][2] These compounds have demonstrated profound efficacy in diverse disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][3] The adaptability of the benzamide core structure allows for meticulous modulation of its physicochemical properties, enabling precise interactions with a variety of biological targets. This inherent flexibility has made it a highly attractive framework for the discovery and development of novel therapeutics.
This technical guide provides an in-depth exploration of the methodologies for developing and executing robust in vitro assays for the screening and characterization of novel benzamide derivatives. As a Senior Application Scientist, the following sections will not only detail the "how" but also the critical "why" behind the selection of specific assays and experimental designs, ensuring scientific integrity and the generation of reliable, reproducible data for your drug discovery programs.
Understanding the Molecular Targets of Benzamide Derivatives
The biological effects of benzamide derivatives are diverse and are dictated by their interactions with a range of protein targets. A successful screening campaign begins with a clear understanding of these primary mechanisms of action.
-
Enzyme Inhibition: A significant number of benzamide derivatives function by inhibiting key enzymes. Notable examples include:
-
Histone Deacetylases (HDACs): Certain benzamides, particularly those with an o-aminobenzamide moiety, act as potent HDAC inhibitors.[1][4] These compounds typically chelate the zinc ion within the active site of HDACs, leading to the hyperacetylation of histone and non-histone proteins.[1][5] This mechanism is a cornerstone of their application in oncology, as it can induce cell-cycle arrest and apoptosis in cancer cells.[1][5]
-
Poly (ADP-ribose) Polymerase (PARP): Benzamide is a well-known inhibitor of PARP, an enzyme crucial for DNA repair.[6] PARP inhibitors have shown significant promise in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[7][8]
-
Inosine 5'-monophosphate dehydrogenase (IMPDH): Some benzamide riboside analogues are metabolized to NAD analogues that inhibit IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[6] This mechanism is particularly relevant for cancer and antiviral therapies.[6]
-
-
Receptor Modulation: Benzamide derivatives are also well-known for their ability to modulate the activity of various receptors.
-
Dopamine Receptors: A prominent class of substituted benzamides functions as antagonists at dopamine D2-like receptors (D2, D3, and D4).[9][10] This antagonism is the basis for their use as antipsychotic and antiemetic agents.[9] By blocking dopamine binding, these compounds modulate downstream signaling pathways, often leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
General Workflow for In Vitro Evaluation of Benzamide Derivatives
A systematic approach is crucial for the efficient and effective evaluation of a library of benzamide compounds. The following workflow provides a general framework for progressing from initial screening to lead candidate identification.
Caption: General experimental workflow for in vitro benzamide evaluation.[11]
Detailed Application Notes and Protocols
This section provides detailed protocols for a selection of key in vitro assays relevant to the screening of benzamide derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step in evaluating the potential therapeutic window of your benzamide derivatives.[12][13]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[12]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[12]
-
Benzamide derivatives stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Dimethyl sulfoxide (DMSO)[12]
-
96-well plates[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the benzamide derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).[12]
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[12]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | IC₅₀ (µM, 48h) |
| Benzamide A | 1 | 95.2 ± 3.1 | 85.6 ± 4.2 | 15.8 |
| 10 | 72.8 ± 5.5 | 48.9 ± 3.7 | ||
| 50 | 35.1 ± 2.9 | 10.2 ± 1.8 | ||
| Benzamide B | 1 | 98.1 ± 2.5 | 92.3 ± 3.9 | > 100 |
| 10 | 90.5 ± 4.1 | 81.7 ± 5.1 | ||
| 50 | 85.3 ± 3.8 | 75.4 ± 4.6 |
Protocol 2: High-Throughput Screening for Enzyme Inhibitors
High-throughput screening (HTS) is essential for rapidly evaluating large libraries of benzamide derivatives to identify potential enzyme inhibitors.[14][15] Fluorescence-based assays are commonly employed in HTS due to their sensitivity and compatibility with automation.[16][17]
This competitive fluorescence polarization (FP) assay is designed to identify benzamide derivatives that inhibit the binding of a fluorescently labeled PARP inhibitor (e.g., an Olaparib-based probe) to the PARP1 enzyme.[18] When the fluorescent probe is bound to the larger PARP1 enzyme, it tumbles slowly in solution, resulting in a high FP signal. If a test compound displaces the probe, the smaller, freely tumbling probe will have a low FP signal.[18][19]
Materials:
-
Purified recombinant PARP1 enzyme
-
Fluorescently labeled PARP inhibitor probe (e.g., Olaparib-FITC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Benzamide derivatives library
-
384-well, low-volume, black plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare solutions of PARP1 enzyme and the fluorescent probe in assay buffer at 2x the final desired concentration.
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each benzamide derivative from the library into the wells of the 384-well plate. Include positive controls (known PARP inhibitor) and negative controls (DMSO).
-
Enzyme Addition: Add the 2x PARP1 enzyme solution to all wells.
-
Probe Addition and Incubation: Add the 2x fluorescent probe solution to all wells to initiate the binding reaction. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds that cause a significant decrease in the FP signal are considered potential hits.
Caption: Principle of the AlphaLISA assay for HDAC activity.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your screening data, each protocol should incorporate self-validating systems.
-
Positive and Negative Controls: Always include known inhibitors as positive controls and a vehicle (e.g., DMSO) as a negative control on every plate. This allows for the calculation of Z'-factor, a statistical measure of assay quality.
-
Dose-Response Curves: For initial hits, generate multi-point dose-response curves to confirm activity and determine potency (IC₅₀ or EC₅₀ values).
-
Orthogonal Assays: Validate hits from a primary screen using a secondary, orthogonal assay that relies on a different detection principle. For example, a hit from a fluorescence-based enzyme assay could be confirmed using a label-free method like surface plasmon resonance (SPR) to measure direct binding.
-
Counter-screens: For assays that are prone to artifacts (e.g., fluorescence interference), perform counter-screens to eliminate false positives.
Conclusion
The development of robust and reliable in vitro assays is a critical step in the successful discovery of novel benzamide-based therapeutics. By carefully selecting assays that are appropriate for the intended biological target and by incorporating rigorous validation steps, researchers can confidently identify and advance promising lead candidates. The protocols and principles outlined in this guide provide a solid foundation for establishing a comprehensive in vitro screening cascade for your benzamide derivatives.
References
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Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. (n.d.). SpringerLink. Retrieved February 10, 2026, from [Link]
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High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved February 10, 2026, from [Link]
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Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
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Studies on the mechanism of action of substituted benzamide drugs. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
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The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
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High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (n.d.). Lab on a Chip (RSC Publishing). Retrieved February 10, 2026, from [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). MDPI. Retrieved February 10, 2026, from [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020, May 20). ACS Publications. Retrieved February 10, 2026, from [Link]
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PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. Retrieved February 10, 2026, from [Link]
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024, April 16). NIH. Retrieved February 10, 2026, from [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023, January 6). YouTube. Retrieved February 10, 2026, from [Link]
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (n.d.). AACR Journals. Retrieved February 10, 2026, from [Link]
-
Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020, January 18). MDPI. Retrieved February 10, 2026, from [Link]
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Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
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Histone Deacetylase (HDAC) Assay Services. (n.d.). Reaction Biology. Retrieved February 10, 2026, from [Link]
-
Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022, February 4). PMC. Retrieved February 10, 2026, from [Link]
-
Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. (2025, August 8). ResearchGate. Retrieved February 10, 2026, from [Link]
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AlphaLISA. (n.d.). Charnwood Discovery. Retrieved February 10, 2026, from [Link]
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Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
Blood cell cytotoxicity analysis for Ben I and Ben V analogues.... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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Development and Application of Fluorescence Polarization Assays in Drug Discovery. (n.d.). Bentham Science Publisher. Retrieved February 10, 2026, from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media. Retrieved February 10, 2026, from [Link]
-
Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 10, 2026, from [Link]
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#197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. (2022, July 20). Journal of Pharmaceutical Chemistry. Retrieved February 10, 2026, from [Link]
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In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. (n.d.). Taylor & Francis Online. Retrieved February 10, 2026, from [Link]
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AlphaLISA® Assay Kits. (n.d.). BPS Bioscience. Retrieved February 10, 2026, from [Link]
-
AlphaScreen. (n.d.). BMG LABTECH. Retrieved February 10, 2026, from [Link]
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Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved February 10, 2026, from [Link]
-
selected benzamide derivatives: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 10, 2026, from [Link]
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A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. (n.d.). Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]
-
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). PMC - NIH. Retrieved February 10, 2026, from [Link]
-
Development and Application of Fluorescence Polarization Assays in Drug Discovery. (2025, August 7). ResearchGate. Retrieved February 10, 2026, from [Link]
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Application Note & Protocols: Strategic Synthesis of Functionalized Aminopyridine Building Blocks
Abstract
Functionalized aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs due to their ability to act as versatile hydrogen bond donors and acceptors, and their capacity for diverse substitution patterns. The strategic synthesis of these building blocks is a critical endeavor in drug discovery and development. This document provides an in-depth guide to the most robust and widely adopted synthetic routes for accessing functionalized aminopyridine derivatives. It combines detailed, step-by-step protocols with mechanistic insights, aiming to equip researchers with the practical knowledge required to select and execute the optimal synthetic strategy for their specific target molecules.
Introduction: The Central Role of Aminopyridines in Drug Discovery
The pyridine ring is a cornerstone of modern pharmaceuticals. The introduction of an amino group onto this scaffold dramatically enhances its utility by providing a key site for further functionalization and a critical pharmacophoric element for molecular recognition. Aminopyridines are integral to a wide array of therapeutics, from kinase inhibitors in oncology to antivirals and central nervous system agents.
The challenge for chemists lies in the regioselective and efficient introduction of substituents onto the aminopyridine core. The inherent electronic nature of the pyridine ring, often complicated by the activating and directing effects of the amino group, necessitates a sophisticated and nuanced approach to synthesis. This guide will focus on three principal and powerful strategies:
-
Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig and Suzuki-Miyaura couplings for C-N and C-C bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): A classic and cost-effective method for direct amination.
-
Direct C-H Functionalization: An atom-economical approach for late-stage modification.
Palladium-Catalyzed Cross-Coupling: Precision and Versatility
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and aminopyridines are no exception. These methods offer unparalleled precision in forming C-N and C-C bonds under relatively mild conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is arguably the most powerful method for forming C-N bonds to an aromatic ring. It involves the coupling of a halo- or triflyloxypyridine with an amine in the presence of a palladium catalyst and a suitable base.
Mechanistic Insight: The catalytic cycle, illustrated below, typically begins with the oxidative addition of the palladium(0) catalyst to the halo-pyridine. The resulting palladium(II) complex then coordinates with the amine. Subsequent deprotonation by the base, followed by reductive elimination, furnishes the desired aminopyridine product and regenerates the active palladium(0) catalyst. The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of the cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 1: Synthesis of N-benzyl-4-aminopyridine
-
Materials:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
Benzylamine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Toluene (Anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chloropyridine hydrochloride, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by benzylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-4-aminopyridine.
-
Trustworthiness Note: The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step, which is often rate-limiting, and preventing β-hydride elimination side reactions. The strong, non-nucleophilic base, NaOtBu, is essential for deprotonating the amine-palladium complex without competing in the reaction.
Suzuki-Miyaura Coupling for C-C Bond Formation
To install carbon-based substituents (e.g., aryl, alkyl groups) onto an aminopyridine core, the Suzuki-Miyaura coupling is the method of choice. This involves the reaction of a halo-aminopyridine with a boronic acid or boronate ester.
Protocol 2: Synthesis of 2-Amino-5-(4-methoxyphenyl)pyridine
-
Materials:
-
5-Bromo-2-aminopyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, combine 5-bromo-2-aminopyridine, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane/water solvent mixture, followed by potassium carbonate.
-
Fit the flask with a reflux condenser and heat the mixture to 85 °C under a nitrogen atmosphere for 8 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the product.
-
Comparative Data for Cross-Coupling Reactions
| Reaction Type | Typical Catalyst Loading | Key Reagents | Typical Yields | Scope |
| Buchwald-Hartwig | 1-5 mol% Pd | Phosphine Ligand, Base | 70-95% | Wide range of amines and (pseudo)halides |
| Suzuki-Miyaura | 2-5 mol% Pd | Boronic Acid/Ester, Base | 75-98% | Tolerates diverse functional groups |
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often highly cost-effective method for synthesizing aminopyridines, particularly when the pyridine ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group (e.g., a halogen).
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled, restoring the aromaticity of the ring.
Caption: Simplified workflow of an SNAr reaction.
Protocol 3: Synthesis of 4-Amino-3-nitropyridine
-
Materials:
-
4-Chloro-3-nitropyridine (1.0 eq)
-
Aqueous Ammonia (28-30%) (10 eq)
-
Ethanol
-
-
Procedure:
-
In a sealed pressure vessel, dissolve 4-chloro-3-nitropyridine in ethanol.
-
Cool the solution in an ice bath and add the aqueous ammonia solution.
-
Seal the vessel tightly and heat to 120 °C for 24 hours. Caution: This reaction generates high pressure.
-
Cool the vessel to room temperature before opening carefully in a fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
The resulting solid can be collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from ethanol/water may be performed for further purification.
-
Expertise Note: The nitro group ortho to the chlorine atom is critical for activating the ring towards nucleophilic attack and stabilizing the Meisenheimer intermediate. Without such activation, SNAr on a simple chloropyridine is generally not feasible.
Direct C-H Functionalization: The Atom-Economical Frontier
Direct C-H functionalization represents a modern, highly efficient strategy that avoids the pre-functionalization (e.g., halogenation) of the pyridine ring. This approach forms C-N or C-C bonds by directly activating a C-H bond, offering significant advantages in atom economy and step reduction.
Protocol 4: Palladium-Catalyzed C-2 Amination of 3-Substituted Pyridines
-
Materials:
-
3-Methylpyridine (1.0 eq)
-
N-Fluorobenzenesulfonimide (NFSI) (1.5 eq, as an oxidant)
-
Dibenzylamine (1.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
-
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill with nitrogen.
-
Add toluene, 3-methylpyridine, and dibenzylamine.
-
Finally, add NFSI in one portion.
-
Seal the tube and heat the mixture at 130 °C for 24 hours.
-
Cool to room temperature, filter through a pad of Celite, and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Authoritative Grounding: The mechanism for such C-H aminations often involves a concerted metalation-deprotonation pathway, where the palladium catalyst coordinates to the pyridine nitrogen, facilitating the cleavage of the C-2 C-H bond. This regioselectivity is a common feature in pyridine C-H functionalization.
Conclusion and Future Outlook
The synthesis of functionalized aminopyridines is a dynamic field that continues to evolve. While traditional methods like SNAr remain valuable for specific substrates, modern palladium-catalyzed reactions, including cross-coupling and direct C-H functionalization, offer unparalleled scope and efficiency for constructing complex molecular architectures. The choice of synthetic route must be guided by factors such as the desired substitution pattern, functional group tolerance, cost, and scalability. As new catalysts and methodologies emerge, the ability to strategically access novel aminopyridine building blocks will continue to fuel innovation in drug discovery and materials science.
References
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization of Alkanes and Arenes. Accounts of Chemical Research, 42(8), 1074–1086. Available at: [Link]
Application Note: Bioanalytical Method Development for 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide by LC-MS/MS
This Application Note is structured as a high-level technical guide for bioanalytical scientists. It deviates from standard templates to focus on the logic of method development, ensuring the reader understands not just what to do, but why specific parameters are chosen for this specific pharmacophore.
Executive Summary & Molecule Profile
This guide details the development of a robust LC-MS/MS method for 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide , a structural motif common in kinase inhibitors and CNS-active agents.[1] The method prioritizes sensitivity (LOD < 1 ng/mL) and selectivity against plasma phospholipids.[1]
Physicochemical Assessment
Successful method development begins with understanding the analyte's behavior in solution.[1]
-
Structure Analysis: The molecule consists of a basic aminopyridine ring coupled to a lipophilic dimethylbenzamide moiety.[1]
-
Molecular Weight: 241.29 Da.[1]
-
Ionization State (pKa): The pyridine nitrogen is the most basic site (estimated pKa ~6.0–7.0).[1] The primary amine on the pyridine is less basic due to resonance delocalization.[1] The amide is neutral.[1]
-
Implication: The molecule will be positively charged (
) in acidic media (pH < 4), making Positive ESI the mandatory ionization mode.[1]
-
Mass Spectrometry Optimization (MS/MS)
Ionization Source: Electrospray Ionization (ESI)
Given the basicity of the aminopyridine, ESI in positive mode is superior to APCI.[1] APCI may induce thermal degradation of the amide bond.[1]
Recommended Source Parameters (Sciex 6500+ / Waters Xevo TQ-XS equivalent):
-
Curtain Gas: 35 psi (Prevents solvent droplets entering vacuum).[1]
-
IonSpray Voltage (IS): 4500–5500 V (High voltage required for stable Taylor cone in high-aqueous phases).[1]
-
Temperature (TEM): 500°C (Ensures desolvation of the amide core).[1]
-
Declustering Potential (DP): 60–80 V (Moderate energy to prevent in-source fragmentation of the biaryl bond).[1]
MRM Transition Strategy
The precursor ion is the protonated molecule
Predicted Transitions:
| Transition Type | Precursor (m/z) | Product (m/z) | Mechanism | Collision Energy (eV) |
|---|
| Quantifier | 242.1 | 197.1 | Loss of dimethylamine
Note: Exact Collision Energies (CE) must be ramped ±5 eV during tuning to find the apex.
Chromatographic Method Development
Column Selection: The "Orthogonal" Approach
While C18 is standard, the biaryl nature of this molecule allows for
-
Primary Choice: C18 with Polar Embedded Group (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex C18).
-
Reason: High surface area for retention; end-capping reduces tailing caused by the basic pyridine interacting with silanols.[1]
-
-
Alternative Choice: Phenyl-Hexyl. [1]
-
Reason: Provides unique selectivity for the aromatic rings, potentially separating the analyte from isobaric interferences or metabolites (e.g., N-oxide metabolites).[1]
-
Mobile Phase Chemistry
Critical Decision: pH Control.
-
Acidic (Recommended): Water + 0.1% Formic Acid.[1]
-
Basic (Not Recommended): Ammonium Bicarbonate (pH 10).[1]
Gradient Profile (Standard 5-minute run):
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
| Time (min) | %B | Event |
| 0.00 | 5 | Initial Hold (Focusing) |
| 0.50 | 5 | Divert valve to waste (Salt removal) |
| 3.00 | 95 | Elution of Analyte |
| 3.50 | 95 | Wash (Phospholipid removal) |
| 3.60 | 5 | Re-equilibration |
| 5.00 | 5 | End |
Sample Preparation Protocols
Workflow Visualization
The following diagram illustrates the decision logic for sample preparation based on the required sensitivity and throughput.
Caption: Decision tree for selecting Protein Precipitation vs. Solid Phase Extraction based on sensitivity needs.
Protocol A: Protein Precipitation (High Throughput)
Best for: Discovery PK screening (10–1000 ng/mL).[1]
-
Aliquot 50 µL plasma into a 96-well plate.
-
Add 200 µL Acetonitrile containing Internal Standard (e.g., Tolbutamide or deuterated analog).[1]
-
Vortex aggressively for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL supernatant to a fresh plate.
-
Dilute with 100 µL Water (to match initial mobile phase). Critical: Injecting pure ACN leads to peak fronting.[1]
Protocol B: Mixed-Mode SPE (High Sensitivity)
Best for: GLP Tox studies (< 1 ng/mL).[1] Removes phospholipids.[1]
-
Cartridge: Waters Oasis MCX or Phenomenex Strata-X-C (Cation Exchange).[1]
-
Mechanism: The basic pyridine binds to the sulfonic acid groups on the sorbent.[1]
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: 100 µL Plasma + 100 µL 2% Formic Acid (Acidifies plasma to ensure analyte is charged).
-
Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/salts).[1]
-
Wash 2: 1 mL 100% Methanol (Removes neutral lipids/phospholipids).[1] Analyte remains bound.
-
Elute: 2 x 250 µL 5% Ammonium Hydroxide in Methanol (High pH neutralizes the pyridine, releasing it).
-
Evaporate under
and reconstitute.
Method Validation & Troubleshooting
Linearity & Range
-
Target Range: 1.0 ng/mL to 2000 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
; Accuracy ±15% (±20% at LLOQ).
Matrix Effects (Phospholipids)
Phospholipids (PLs) are the "silent killers" of ESI+ methods.[1] They elute late in the gradient and suppress ionization.[1]
-
Diagnosis: Monitor transition m/z 184 > 184 (Phosphatidylcholine headgroup) during development.[1]
-
Mitigation: Ensure the gradient holds at 95% B for at least 1 minute to wash PLs off the column before re-equilibration.
Carryover
The amide group can be "sticky" on metallic surfaces.[1]
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .[1] The isopropanol helps solubilize the lipophilic benzamide portion.[1]
References
-
US Environmental Protection Agency (EPA). Environmental Chemistry Method for Aminopyralid in Compost.[1] (Method validation principles for aminopyridine-like structures). Link
-
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (Reference for pyridine/amide impurity analysis). Link
-
National Institutes of Health (PMC). LC-MS/MS Method Development and Validation for Determination of Favipiravir.[1] (Guidance on pyrazine/amide carboxamide derivatives). Link
-
ChemRxiv. Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation.[1] (Mechanistic insight into amide/aromatic fragmentation). Link
-
Sigma-Aldrich. N,N-Dimethylbenzamide Product Specification. (Physicochemical data for the benzamide core). Link[1]
Sources
Troubleshooting & Optimization
preventing degradation of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide during workup
Technical Support Center: Stability & Workup Protocols Ticket ID: #AP-BENZ-004 Subject: Preventing degradation of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide during workup Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Two-Front" Stability Challenge
You are likely experiencing degradation or yield loss due to two competing chemical behaviors inherent to This compound :
-
Oxidative Instability (The "Browning" Effect): The electron-rich 2-aminopyridine moiety is a "radical sponge." It is highly susceptible to oxidation by peroxides (common in ether solvents like THF/Dioxane) and molecular oxygen, especially if trace transition metals (Pd, Cu) remain from synthesis.[1] This leads to N-oxides and azo-dimers (black tars).
-
Amphiphilic Trapping (The "Vanishing" Yield): The molecule possesses a basic pyridine nitrogen (
) and a lipophilic dimethylbenzamide tail.[1] Incorrect pH handling during extraction drives the molecule into the aqueous phase (as a salt) or causes it to "oil out" as an intractable emulsion.[1]
This guide provides a self-validating workflow to navigate these risks.
Part 1: The Oxidative Trap (Mechanism & Prevention)[1]
The primary cause of "degradation" (discoloration/tarring) is the oxidation of the aminopyridine ring.[1] This is often catalyzed by residual metals from cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
Mechanism of Failure
The 2-aminopyridine system is electron-rich. In the presence of peroxides (found in uninhibited THF/ethers) or singlet oxygen , it undergoes transformation into:
-
Pyridine N-oxide: Changes polarity, complicating purification.[1]
-
Azo-dimers: Radical coupling of the amine, resulting in highly colored (red/brown/black) impurities.[1]
Prevention Protocol: The "Antioxidant" Workup[1]
| Parameter | Critical Action | Scientific Rationale |
| Solvent Choice | AVOID THF/Dioxane in workup. Use MeTHF (stabilized) or EtOAc .[1] | Ethers accumulate peroxides which rapidly oxidize electron-rich anilines/aminopyridines. |
| Quenching | Add 5% NaHSO₃ (Sodium Bisulfite) or Na₂S₂O₃ during the first wash.[1] | Reduces in-situ oxidants and destroys trace peroxides before they react with the amine. |
| Atmosphere | Sparge solvents with Argon/N₂ for 10 mins. | Removes dissolved O₂, preventing aerobic oxidation catalyzed by trace metals.[1] |
| Temperature | Keep all solutions < 40°C . | Thermal energy accelerates the oxidative coupling of the amine. |
Part 2: pH-Dependent Solubility (The Extraction Protocol)
The most common user error is losing the product to the aqueous layer during acid/base washes.
-
Acidic pH (< 4): The pyridine ring nitrogen protonates.[1] The molecule becomes a water-soluble salt. Result: Loss of product in aqueous waste.
-
Basic pH (> 12): Risk of amide hydrolysis (slow) and emulsion formation.[1]
-
Target pH (8–10): The molecule is neutral and maximally soluble in organic solvents.[1]
Visualization: The pH Decision Tree
Caption: Logical flow for workup optimization. Note the critical divergence at pH adjustment to prevent aqueous loss.
Part 3: Troubleshooting & FAQs
Q1: The product turned into a black oil after rotary evaporation. Is it ruined?
-
Diagnosis: This is likely "surface oxidation." The bulk material may still be pure. The black color comes from trace azo-impurities which have high extinction coefficients.
-
Remedy: Redissolve in DCM and filter through a short pad of basic alumina or silica. This often retains the polar N-oxide/azo impurities. Re-concentrate under strict N₂ atmosphere.
Q2: I see a new spot on TLC that doesn't move (Baseline) after workup.
-
Diagnosis: This is the N-oxide or the hydrolysis product (carboxylic acid).
-
Test: Treat a small aliquot with dilute acid. If the spot disappears (moves to water), it was likely the amine salt.[1] If it remains, it is the N-oxide.[1]
-
Prevention: Ensure your extraction solvent is peroxide-free. Test solvents with starch-iodide paper before use.
Q3: Can I use 1M HCl to remove the residual catalyst/ligands?
-
Answer: NO. The pyridine nitrogen (
) will protonate, trapping your product in the water.[1] -
Alternative: Use a chelating wash like EDTA (0.1 M, pH 8) or specific metal scavengers (e.g., QuadraPure™ TU) that work at neutral pH.[1]
Q4: Is the amide bond stable to base?
-
Answer: Generally, yes.[1] The
-dimethylbenzamide is robust. However, prolonged exposure to strong base ( ) at elevated temperatures ( ) will hydrolyze it to the carboxylate.[1] Stick to carbonate buffers (pH 9-10) to be safe.
Part 4: Validated Experimental Protocol
Objective: Isolation of this compound with <1% degradation.
-
Quench: Cool reaction mixture to 10°C. If organic synthesis solvent is water-miscible (DMF/DMSO), dilute 10x with water containing 1% NaHSO₃ .
-
pH Adjustment: Slowly add sat. NaHCO₃ or 1M Na₂CO₃ until the aqueous phase reaches pH 9.0 . Do not overshoot to pH 14.
-
Extraction: Extract 3x with DCM (Dichloromethane) or EtOAc .
-
Note: DCM is preferred for solubility but can form emulsions. If emulsion forms, filter through Celite.[1]
-
-
Washing:
-
Drying: Dry over anhydrous Na₂SO₄ . Avoid MgSO₄ as it is slightly acidic and can bind the aminopyridine.
-
Concentration: Rotary evaporate at < 35°C . Do not distill to dryness if the oil is dark; co-evaporate with heptane to induce precipitation.
References
-
Oxidation of Aminopyridines
-
Mechanism:[1][2][3][4][5] 2-Aminopyridines are susceptible to N-oxidation and oxidative coupling in the presence of peroxides and transition metals.
-
Source: Gangwar, D. et al. "Degradation of Toxic Heterocyclic Compound 2-Aminopyridine by Using Voltammetric Technique."[1][6] Rasayan J. Chem.[6]2021 , 14(3), 1953-1958.[1][6] Link
-
-
Amide Hydrolysis Kinetics
-
Mechanism:[1][2][3][4][5] N,N-dimethylbenzamides require significant activation energy (heat/strong acid) for hydrolysis compared to primary amides, but are not immune to harsh workups.[1]
-
Source: Bunton, C. A., et al. "Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide."[1] J. Chem. Soc., Perkin Trans.[1] 2, 1971 , 231-234. Link
-
-
Metal-Catalyzed Oxidation
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
assessing the purity of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide from different vendors
A Comparative Guide to Assessing the Purity of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide from Different Vendors
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of this compound obtained from different commercial vendors. The purity of this key chemical intermediate is paramount for the successful synthesis of various pharmacologically active molecules, including potent PARP inhibitors. This document outlines a multi-pronged analytical strategy employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC) for residual solvent analysis. Detailed experimental protocols are provided, and a comparative analysis of hypothetical data from three representative vendors illustrates the potential variability in product quality. The interpretation of these results highlights the critical importance of a thorough purity assessment to ensure the reliability and reproducibility of research and development outcomes.
Introduction: The Critical Role of Purity in Synthesis
This compound is a crucial building block in the synthesis of numerous target molecules in the pharmaceutical industry. Its molecular structure makes it an ideal intermediate for creating complex heterocyclic compounds. However, the presence of impurities, even in trace amounts, can have significant downstream consequences. These can range from reduced reaction yields and the formation of unwanted by-products to alterations in the biological activity and toxicological profile of the final active pharmaceutical ingredient (API).
Impurities can be broadly categorized as organic, inorganic, or residual solvents.[1][2] Organic impurities may include starting materials, intermediates from a different synthetic route, or degradation products.[2] Inorganic impurities can originate from reagents, catalysts, or manufacturing hardware. Residual solvents are volatile organic compounds used during synthesis and purification that are not completely removed.[3] Given these potential risks, a rigorous analytical assessment of the purity of this compound from any vendor is not just a quality control measure but a fundamental necessity for robust scientific research and drug development.
A Multi-Modal Analytical Strategy for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-modal approach is essential for a thorough assessment. This guide focuses on four complementary techniques that, when used in concert, provide a high-confidence purity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining the percentage purity of the main compound and quantifying known and unknown impurities. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4][5] For aromatic amines like the compound , reversed-phase HPLC with UV detection is a highly effective method.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): By coupling the separation power of HPLC with the detection capabilities of mass spectrometry, LC-MS can identify the molecular weights of the parent compound and its impurities.[6] This is invaluable for the structural elucidation of unknown impurities detected by HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the compound and its impurities.[7][8][9] ¹H NMR is particularly useful for confirming the identity of the main component and for identifying and quantifying organic impurities, often without the need for a reference standard for the impurity itself.[8][9]
-
Gas Chromatography (GC) with Headspace Analysis: This is the standard method for the identification and quantification of residual solvents.[3][10] The United States Pharmacopeia (USP) chapter <467> provides detailed procedures for this analysis.[3][11][12]
Experimental Methodologies
The following protocols are provided as a robust starting point for the analysis of this compound. It is recommended to perform system suitability tests before each analytical run to ensure the validity of the results.
Overall Experimental Workflow
The process of assessing the purity of the compound from different vendors follows a logical sequence of steps, from sample reception to the final comparative analysis.
Caption: Workflow for Purity Assessment.
HPLC Method for Purity and Impurity Profiling
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile/Water.
LC-MS Method for Impurity Identification
-
Use the same HPLC method as above.
-
The column eluent is directed to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Scan range: m/z 100-1000.
¹H NMR Spectroscopy
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Instrument: 400 MHz or higher NMR spectrometer
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. Acquire a standard ¹H NMR spectrum. The spectrum should be consistent with the structure of this compound. Integrate all signals and compare the integrals of impurity peaks to a known signal from the main compound to estimate impurity levels.
Residual Solvent Analysis by Headspace GC
-
This analysis should follow the general procedures outlined in USP <467>.[3][11][12]
-
Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane)
-
Injector: Headspace sampler
-
Oven Program: 40 °C for 20 min, then ramp at 10 °C/min to 240 °C and hold for 20 min.[12]
-
Detector: Flame Ionization Detector (FID)
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).
Comparative Analysis of Commercial Samples
To illustrate the importance of this multi-faceted analysis, we present hypothetical data for samples of this compound obtained from three fictional vendors: Vendor A, Vendor B, and Vendor C.
Table 1: HPLC Purity and Impurity Profile
| Vendor | Purity by HPLC (% Area) | Known Impurity 1 (%) | Unknown Impurity at RRT 1.15 (%) | Total Impurities (%) |
| Vendor A | 99.85 | 0.08 | 0.04 | 0.15 |
| Vendor B | 98.90 | 0.75 | 0.10 | 1.10 |
| Vendor C | 99.50 | 0.15 | 0.25 | 0.50 |
RRT = Relative Retention Time
Table 2: LC-MS Identification of Major Impurity
| Vendor | Major Impurity | Proposed Structure |
| Vendor A | Known Impurity 1 | Starting Material X |
| Vendor B | Known Impurity 1 | Starting Material X |
| Vendor C | Unknown Impurity at RRT 1.15 | Isomer of Parent Compound |
Table 3: ¹H NMR Spectroscopy Results
| Vendor | Structural Confirmation | Observable Impurities |
| Vendor A | Conforms to structure | Trace signals consistent with HPLC |
| Vendor B | Conforms to structure | Significant signals corresponding to Known Impurity 1 |
| Vendor C | Conforms to structure | Signals suggesting an isomeric impurity |
Table 4: Residual Solvent Analysis by Headspace GC (ppm)
| Solvent | Vendor A | Vendor B | Vendor C | ICH Limit (Class 2) |
| Toluene | 50 | 150 | 950 | 890 |
| Dichloromethane | < 50 | < 50 | < 50 | 600 |
| Acetonitrile | 250 | 450 | 100 | 410 |
Discussion and Interpretation of Results
The comparative data reveals significant differences in the quality of the material from the three vendors.
-
Vendor A: The material from Vendor A demonstrates the highest purity by HPLC (99.85%) with very low levels of impurities.[1][13] The residual solvent levels are also well below the limits recommended by the International Council for Harmonisation (ICH) guidelines.[14] This material would be considered high quality and suitable for most applications.
-
Vendor B: While the HPLC purity is stated as >98%, our analysis shows it to be 98.90%, which is significantly lower than Vendor A. The primary issue is a high level of a known impurity (0.75%), identified as a starting material. This suggests an incomplete reaction or inefficient purification. Furthermore, the acetonitrile level is above the ICH limit, which could be a concern for certain applications.
-
Vendor C: This vendor provides material with good HPLC purity (99.50%). However, it contains a significant unknown impurity that LC-MS and NMR suggest is an isomer. Isomeric impurities can be particularly problematic as they may have similar physical properties, making them difficult to remove, and could have different reactivity or biological activity. Additionally, the toluene level is above the ICH limit, rendering this batch unacceptable for use in GMP processes without further purification.
This analysis underscores that a high percentage purity value on its own is not sufficient to qualify a material. The identity and quantity of individual impurities are equally, if not more, important.
Conclusion and Recommendations
The purity of key intermediates like this compound is a critical determinant of success in research and drug development. This guide demonstrates a comprehensive analytical strategy for assessing and comparing the quality of this material from different vendors.
Based on our hypothetical analysis, the following recommendations are proposed:
-
Always perform in-house quality control: Do not rely solely on the vendor's Certificate of Analysis. A multi-technique approach as outlined here is crucial for a complete purity profile.
-
Purity is more than a number: Investigate the identity of impurities, as their nature (e.g., starting material, isomer, degradation product) has different implications for downstream processes.
-
Residual solvents matter: Ensure that residual solvent levels are within acceptable limits, especially for materials intended for use in late-stage development and manufacturing.[14][15]
For the hypothetical vendors assessed, the material from Vendor A is clearly superior and would be recommended for use. The material from Vendor B and Vendor C presents significant risks due to high levels of specific organic impurities and residual solvents, respectively. Researchers and drug development professionals should invest the time and resources to thoroughly vet their starting materials to ensure the integrity and success of their work.
References
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. Google Patents.
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. (2019). Agilent Technologies. Available at: [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Available at: [Link]
-
N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
<467> Residual Solvents. United States Pharmacopeial Convention. Available at: [Link]
-
Expert impurity profiling services for pharmaceutical development. Nuvisan. Available at: [Link]
-
Development of a Method for the Analysis of Primary Aromatic Amines by SPE-UPLC-MS. (2011). Available at: [Link]
-
Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP <467> Residual Solvents Procedure A. Shimadzu. Available at: [Link]
-
Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. (2015). ResearchGate. Available at: [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. Available at: [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). Chromatography Online. Available at: [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Waters Corporation. Available at: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. (2015). Chromatography Online. Available at: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. Available at: [Link]
-
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Molecular Weight Validation of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor. This guide provides an in-depth, experimentally grounded protocol for validating the molecular weight of 4-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, a compound of interest in medicinal chemistry, using High-Resolution Mass Spectrometry (HRMS). We will delve into the causality behind experimental choices, present a self-validating protocol, and compare HRMS with alternative analytical techniques.
The Imperative of Precision: Why HRMS?
In the synthesis of novel chemical entities, verifying the molecular formula is a critical checkpoint. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy excel at elucidating the structural framework, High-Resolution Mass Spectrometry is the gold standard for confirming the elemental composition with exceptional accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.[1][2] For a molecule like this compound, with a molecular formula of C₁₄H₁₅N₃O, HRMS provides the necessary confidence in its synthesis and purity.
Theoretical Molecular Weight Calculation
Before any experimental work, the theoretical monoisotopic mass of the target molecule must be calculated. This is the sum of the exact masses of the most abundant isotopes of each element in the molecule.
-
Carbon (¹²C): 12.000000 Da
-
Hydrogen (¹H): 1.007825 Da
-
Nitrogen (¹⁴N): 14.003074 Da
-
Oxygen (¹⁶O): 15.994915 Da
For C₁₄H₁₅N₃O: (14 * 12.000000) + (15 * 1.007825) + (3 * 14.003074) + (1 * 15.994915) = 241.121512 Da
The protonated species, [M+H]⁺, is what we expect to observe in the mass spectrum. Its theoretical m/z is: 241.121512 + 1.007825 = 242.129337
Experimental Protocol: HRMS Analysis
The following protocol is designed for a robust and reproducible validation of the molecular weight of this compound.
Instrumentation
A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, is essential for this analysis due to their high mass accuracy and resolving power.[1][3] These instruments are typically coupled with a liquid chromatography (LC) system for sample introduction, although direct infusion can also be used for pure samples.
Ionization Method: Electrospray Ionization (ESI)
Electrospray ionization is the preferred method for this analysis.[4][5][6] ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of intact molecules.[4][7] The basic nitrogen atoms in the pyridine ring and the dimethylamino group of our target molecule are readily protonated, making it highly suitable for positive-ion ESI.[4]
Caption: Workflow of Electrospray Ionization (ESI).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable solvent. A mixture of 50:50 acetonitrile:water with 0.1% formic acid is a good starting point. The formic acid aids in the protonation of the analyte.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrument Calibration:
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the data in positive-ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Set the instrument parameters as suggested in the table below.
-
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The molecule contains basic nitrogen atoms that are readily protonated. |
| Mass Range | 100 - 500 m/z | To ensure the detection of the target ion and any potential low-mass fragments or impurities. |
| Resolution | > 60,000 FWHM | High resolution is necessary to achieve the required mass accuracy for elemental composition confirmation.[10] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temperature | 100 - 150 °C | Aids in solvent desolvation without causing thermal degradation of the analyte. |
| Nebulizing Gas | Nitrogen, 20-30 L/hr | Assists in the formation of a fine spray of charged droplets. |
| Drying Gas | Nitrogen, 5-10 L/min | Facilitates solvent evaporation from the charged droplets. |
Data Analysis and Interpretation
Mass Accuracy: The Litmus Test
The primary criterion for validating the molecular weight is the mass accuracy, expressed in parts per million (ppm).[11][12]
Formula for Mass Error (ppm): ppm error = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000
For an unambiguous elemental composition assignment, the mass error should typically be less than 5 ppm, with modern instruments often achieving accuracies of < 2 ppm.[9][13]
Caption: Logic diagram for mass accuracy validation.
Expected Results
| Parameter | Theoretical Value | Experimental Result |
| Molecular Formula | C₁₄H₁₅N₃O | N/A |
| Observed Ion | [M+H]⁺ | [M+H]⁺ |
| Theoretical m/z | 242.129337 | To be determined |
| Experimental m/z | N/A | e.g., 242.1291 |
| Mass Error (ppm) | N/A | e.g., -0.98 ppm |
In this example, a mass error of -0.98 ppm is well within the acceptable range, providing strong evidence for the assigned molecular formula.
Comparison with Alternative Techniques
While HRMS is the preferred method for molecular weight validation, it is instructive to compare it with other analytical techniques.[14][15][16]
| Technique | Principle | Advantages | Disadvantages |
| High-Resolution Mass Spectrometry (HRMS) | Measures the exact mass-to-charge ratio of ions. | High accuracy (<5 ppm), high sensitivity, provides elemental composition.[2] | Higher instrument cost. |
| Low-Resolution Mass Spectrometry (LRMS) | Measures the nominal mass-to-charge ratio of ions. | Lower cost, robust, good for routine screening. | Low mass accuracy, cannot definitively confirm elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Gold standard for structure elucidation, provides detailed structural information. | Indirectly confirms molecular weight, lower sensitivity than MS. |
| Elemental Analysis (CHN Analysis) | Combustion of the sample to determine the percentage of carbon, hydrogen, and nitrogen. | Provides empirical formula. | Requires larger sample amounts, less precise than HRMS, does not provide molecular weight directly. |
Conclusion
The validation of the molecular weight of this compound by High-Resolution Mass Spectrometry is a robust and highly accurate method. By following a well-defined protocol, from sample preparation to data analysis, researchers can have a high degree of confidence in the elemental composition of their synthesized compounds. The low ppm mass error achievable with modern HRMS instruments provides a self-validating system that is indispensable in the fields of chemical synthesis and drug development. When used in conjunction with other techniques like NMR for structural elucidation, HRMS completes the analytical picture, ensuring the integrity of the research and development process.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Aminopyridine Assays
For researchers, scientists, and drug development professionals, the accurate and precise quantification of aminopyridines is critical for ensuring the safety and efficacy of pharmaceutical products. When an analytical method for an aminopyridine is transferred between laboratories, a robust inter-laboratory validation is paramount to guarantee consistent and reliable results. This guide provides an in-depth technical overview of the principles, experimental design, and data analysis involved in the inter-laboratory validation of assays for this important class of compounds.
The Imperative of Inter-Laboratory Validation: Ensuring Analytical Consistency
Inter-laboratory validation, often conducted as a collaborative or "round-robin" study, is the ultimate test of an analytical method's reproducibility.[1][2] It assesses the method's performance when executed by different analysts, on different instruments, and in different laboratory environments. The primary goal is to establish the method's precision when subjected to the real-world variability encountered between testing sites.[1][2]
This process is not merely a regulatory checkbox; it is a cornerstone of scientific integrity. A well-validated method ensures that data generated across multiple sites during drug development, manufacturing, or clinical trials are comparable and reliable, forming a solid foundation for critical decision-making.
The validation process is guided by principles outlined by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4] The ICH Q2(R2) guideline, in particular, provides a comprehensive framework for validating analytical procedures.[3]
Designing a Robust Inter-Laboratory Validation Study for Aminopyridines
A successful inter-laboratory validation study hinges on a meticulously planned protocol. This protocol serves as the blueprint for all participating laboratories, ensuring that the method is performed consistently.
Core Components of the Validation Protocol:
-
Clear Objective: State the purpose of the study, for example, "To assess the reproducibility of the HPLC-UV method for the quantification of 4-aminopyridine in 10 mg tablets across three different quality control laboratories."
-
Defined Scope: Specify the analytical method, the analyte (e.g., 2-aminopyridine, 3-aminopyridine, 4-aminopyridine), the matrix (e.g., drug substance, drug product, biological fluid), and the concentration range to be studied.
-
Participating Laboratories: A minimum of three laboratories is generally recommended for a meaningful assessment of inter-laboratory variability.
-
Standardized Materials: All participating laboratories must use the same, well-characterized materials, including a single lot of the aminopyridine reference standard (available from sources like USP and EP) and the test samples.[5][6][7][8][9][10][11][12]
-
Detailed Analytical Procedure: The protocol must provide a step-by-step description of the analytical method, leaving no room for ambiguity. This includes sample preparation, instrument parameters, calibration procedures, and data reporting requirements.
-
Validation Performance Characteristics: The protocol should clearly define the validation parameters to be evaluated, the experimental design for each, and the pre-defined acceptance criteria.
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates the key stages of a typical inter-laboratory validation study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
